![molecular formula C12H15N B12995475 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . Industrial production methods often rely on these scalable and efficient synthetic routes to produce the compound in large quantities.
Chemical Reactions Analysis
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for cyclopropanation, photochemical conditions for pyrazoline decomposition, and standard oxidizing and reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction is facilitated by the compound’s ability to bind to and modulate the activity of specific receptors and enzymes involved in neurotransmitter regulation.
Comparison with Similar Compounds
1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the methyl and phenyl substituents.
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic framework and is used in drug discovery for its unique pharmacological properties.
Bicyclo[2.1.1]hexane: This compound has a different bicyclic structure and is explored for its applications in sp3-rich chemical space.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
InChI Key |
DEPFPTROYUIDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


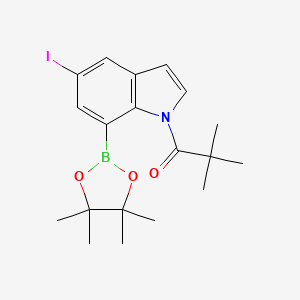

![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
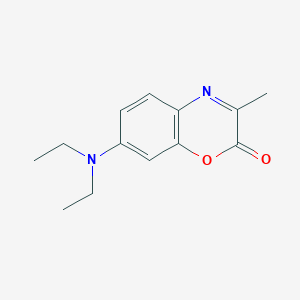
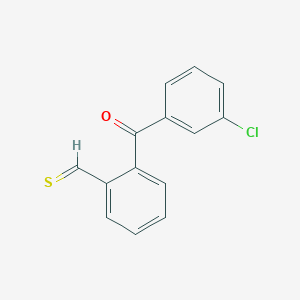
![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)
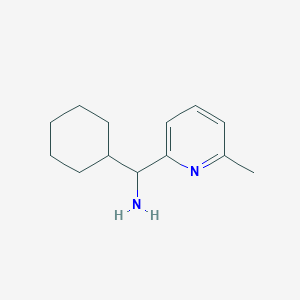
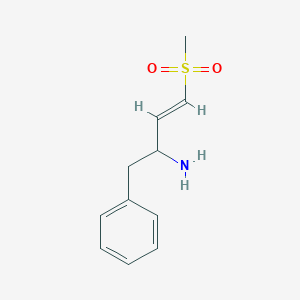

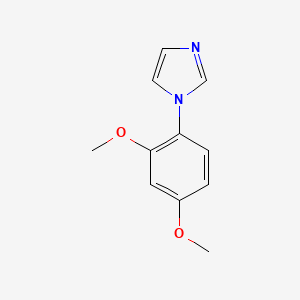
![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
![3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)

